molecular formula C11H8O2S B6377444 2-Hydroxy-4-(thiophen-2-yl)benzaldehyde CAS No. 1118519-87-1

2-Hydroxy-4-(thiophen-2-yl)benzaldehyde

Cat. No.: B6377444
CAS No.: 1118519-87-1
M. Wt: 204.25 g/mol
InChI Key: DONIXIPUQCVIBU-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(thiophen-2-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a hydroxy group at the 2-position and a thiophene ring at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(thiophen-2-yl)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-hydroxybenzaldehyde and thiophene-2-carbaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 2-hydroxybenzaldehyde and thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(thiophen-2-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride for ether formation.

Major Products Formed

    Oxidation: 2-Hydroxy-4-(thiophen-2-yl)benzoic acid.

    Reduction: 2-Hydroxy-4-(thiophen-2-yl)benzyl alcohol.

    Substitution: 2-Alkoxy-4-(thiophen-2-yl)benzaldehyde.

Scientific Research Applications

2-Hydroxy-4-(thiophen-2-yl)benzaldehyde has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules with potential therapeutic properties, including anti-inflammatory and antimicrobial agents.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.

    Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(thiophen-2-yl)benzaldehyde depends on its specific application:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

    Antimicrobial Activity: It can disrupt microbial cell membranes or interfere with essential metabolic pathways, leading to cell death.

    Electronic Properties: In material science, the compound’s electronic properties are utilized in the design of organic semiconductors and OLEDs.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-(furan-2-yl)benzaldehyde: Similar structure but with a furan ring instead of a thiophene ring.

    2-Hydroxy-4-(pyridin-2-yl)benzaldehyde: Contains a pyridine ring instead of a thiophene ring.

    2-Hydroxy-4-(phenyl)benzaldehyde: Features a phenyl ring instead of a thiophene ring.

Uniqueness

2-Hydroxy-4-(thiophen-2-yl)benzaldehyde is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic semiconductors and OLEDs.

Properties

IUPAC Name

2-hydroxy-4-thiophen-2-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2S/c12-7-9-4-3-8(6-10(9)13)11-2-1-5-14-11/h1-7,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONIXIPUQCVIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685023
Record name 2-Hydroxy-4-(thiophen-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1118519-87-1
Record name 2-Hydroxy-4-(thiophen-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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